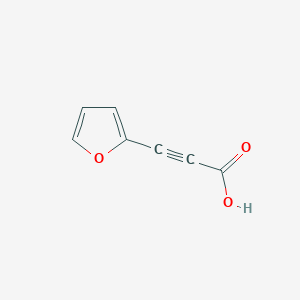

3-(Furan-2-yl)prop-2-ynoic acid

CAS No.: 4582-65-4

Cat. No.: VC5036172

Molecular Formula: C7H4O3

Molecular Weight: 136.106

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4582-65-4 |

|---|---|

| Molecular Formula | C7H4O3 |

| Molecular Weight | 136.106 |

| IUPAC Name | 3-(furan-2-yl)prop-2-ynoic acid |

| Standard InChI | InChI=1S/C7H4O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,(H,8,9) |

| Standard InChI Key | UAPVMSZRBHNIAU-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C#CC(=O)O |

Introduction

Structural and Chemical Properties

3-(Furan-2-yl)prop-2-ynoic acid (molecular formula: C7H4O3, molecular weight: 136.10 g/mol) features a furan ring fused to a propynoic acid moiety. The furan ring contributes aromatic stability and electron-rich characteristics, while the propynoic acid group introduces a reactive triple bond and carboxylic acid functionality. This combination enables participation in cycloaddition, oxidation, and substitution reactions. For example, the triple bond can undergo hydroarylation under Brønsted superacid conditions, forming electrophilic intermediates that react with arenes .

Comparative analyses with structurally related compounds reveal distinct properties:

The propynoic acid group in 3-(furan-2-yl)prop-2-ynoic acid enhances its ability to form covalent bonds with biological targets, a property leveraged in antimicrobial applications .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 3-(furan-2-yl)prop-2-ynoic acid derivatives often begins with furfural or 5-hydroxymethylfurfural (5-HMF). A common method involves:

-

Condensation with Malonic Acid: Furfural reacts with malonic acid under acidic conditions to form 3-(furan-2-yl)propenoic acid, which can be further functionalized .

-

Sonogashira Coupling: Palladium-catalyzed coupling of furan halides with propiolic acid derivatives introduces the triple bond .

Reaction conditions significantly impact yields. For instance, using triflic acid (TfOH) as a Brønsted superacid at 0°C for 2 hours achieves hydroarylation product yields exceeding 60% .

Key Reactions

-

Hydroarylation: In TfOH, the compound forms O,C-diprotonated intermediates, which react with arenes like benzene to yield 3-aryl-3-(furan-2-yl)propenoic acids .

-

Oxidation: The furan ring oxidizes to furan-2,3-dione derivatives using KMnO4 or CrO3.

-

Reduction: Hydrogenation over Pd/C reduces the triple bond to an alkene or alkane .

Biological Activity

Antimicrobial Effects

Studies on structurally analogous compounds, such as 3-(furan-2-yl)propenoic acid, demonstrate broad-spectrum antimicrobial activity:

These effects are attributed to the compound’s ability to form electrophilic species that disrupt microbial enzymatic pathways .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a precursor for antimicrobial and anticancer agents. Derivatives with modified aryl groups show enhanced bioavailability and target specificity .

Material Science

Incorporation into polymers improves thermal stability and biodegradability, making it valuable for eco-friendly materials .

Challenges and Future Directions

Current limitations include low solubility in aqueous media and potential toxicity at high doses. Future research should focus on:

-

Derivatization: Introducing hydrophilic groups to enhance solubility.

-

Mechanistic Studies: Elucidating interactions with eukaryotic and prokaryotic cellular targets.

-

In Vivo Testing: Validating efficacy and safety in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume